Flow-Induced Dispersion Analysis: A Technical Guide for Drug Development Professionals
Flow-Induced Dispersion Analysis: A Technical Guide for Drug Development Professionals
An in-depth exploration of the principles, applications, and methodologies of a powerful solution-based biophysical characterization tool.
Flow-Induced Dispersion Analysis (FIDA) is a cutting-edge, immobilization-free technology for the quantitative analysis of biomolecular interactions and particle sizing in solution.[1] This first-principles-based technique offers significant advantages for researchers and scientists in drug development by providing highly accurate data on binding affinities, protein quantification, and formulation stability in native-like conditions.[2][3] By obviating the need for surface attachment, FIDA minimizes artifacts associated with non-specific binding and allows for measurements in complex biological matrices such as plasma and serum.[4][5]
Core Principles: Unveiling Molecular Behavior in Flow
FIDA is fundamentally based on the interplay of two well-established physical principles: Taylor Dispersion Analysis (TDA) and the Stokes-Einstein relation.[6] The technology leverages the precise measurement of the hydrodynamic radius (Rh) of molecules to elucidate their size, interactions, and behavior in solution.[3]
A FIDA experiment begins with the injection of a small, well-defined zone of a fluorescently labeled molecule (the indicator) into a capillary filled with a solution containing the molecule of interest (the analyte).[7] A pressure-driven, laminar flow propels the indicator and analyte through the capillary.[8] Due to the parabolic velocity profile of the laminar flow, molecules at the center of the capillary travel faster than those near the walls.[6] Simultaneously, the molecules undergo radial diffusion across the streamlines.[6]
This combination of convection and diffusion results in a predictable broadening of the indicator's concentration profile, a phenomenon known as Taylor dispersion.[6] The extent of this dispersion is directly related to the diffusion coefficient of the indicator molecules.[9] A detector placed downstream records the fluorescence signal over time, generating a Gaussian-shaped peak, or "Taylorgram".[5][8] The variance of this peak is used to calculate the diffusion coefficient.
The Stokes-Einstein equation then relates the experimentally determined diffusion coefficient (D) to the hydrodynamic radius (Rh) of the molecules:
D = kBT / 6πηRh
where:
-
kB is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the medium[6]
When the indicator binds to the analyte, the resulting complex is larger and diffuses more slowly. This leads to a broader Taylorgram and a corresponding increase in the calculated apparent hydrodynamic radius.[1] By titrating the analyte concentration and measuring the change in the indicator's apparent Rh, a binding curve can be generated, from which the dissociation constant (Kd) can be accurately determined.[4]
Key Applications in Drug Development
FIDA provides a versatile platform for addressing critical questions throughout the drug development pipeline.
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Protein Quantification: The technique enables the rapid and accurate quantification of proteins and other biomolecules in complex biological fluids.[5] This is particularly valuable for pharmacokinetic and pharmacodynamic studies.
-
Binding Affinity Determination: FIDA is a powerful tool for characterizing the binding affinity of drug candidates to their targets, with the ability to measure a wide range of interactions from weak (millimolar) to strong (picomolar).[10]
-
Immunogenicity Assessment: The technology can be used to study the interaction of anti-drug antibodies (ADAs) with therapeutic proteins, providing insights into immunogenic responses.
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Formulation and Stability Studies: FIDA can be employed to assess the conformational stability of proteins and other biologics under various stress conditions, such as changes in pH or the presence of denaturants.[11]
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Oligomeric State Analysis: The technique can differentiate between monomeric, dimeric, and higher-order oligomeric states of proteins.[12]
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from FIDA experiments in various applications.
| Interaction | Indicator | Analyte | Kd (nM) | Rh Unbound (nm) | Rh Bound (nm) | Reference |
| Adalimumab - TNF-α | TNF-α-alexa488 | Adalimumab | ~10 | Not specified | Not specified | [13] |
| Human Serum Albumin (HSA) - Anti-HSA | F-HSA | Anti-HSA | 1 x 10-7 M | Not specified | Not specified | [7] |
| Analyte | Matrix | Limit of Detection | Reference |
| Proteins | Human Plasma | Sub-nanomolar to picomolar range | [5] |
| Adalimumab | Serum | Not specified | [14] |
| Protein | Denaturant | Initial Rh (nm) | Unfolded Rh (nm) | Reference |
| Adalimumab | GuHCl | ~5.2 | 7.9 | [11] |
Experimental Protocols
While specific experimental parameters will vary depending on the application, a general methodology for a FIDA experiment is outlined below.
Instrumentation
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FIDA Instrument: A dedicated instrument equipped with a capillary, a pressure-driven flow system, and a sensitive fluorescence detector is required. An example is the Fida 1 instrument with a UV-LED fluorescence detector.[11]
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Capillaries: Fused silica capillaries are typically used. Common dimensions are 50 µm or 75 µm inner diameter and a total length of around 100 cm.[7][11]
Reagents
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Assay Buffer: A buffer appropriate for the biological system under investigation (e.g., phosphate-buffered saline).
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Indicator Solution: The fluorescently labeled binding partner at a fixed concentration. The choice of fluorophore should be compatible with the instrument's excitation and emission wavelengths.
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Analyte Solutions: A dilution series of the analyte in the assay buffer.
General Procedure for a Binding Affinity Assay
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System Preparation:
-
Flush the capillary with the assay buffer to equilibrate the system. A typical procedure involves flushing at high pressure (e.g., 3500 mbar) for a defined period (e.g., 60 seconds).[11]
-
-
Analyte Introduction:
-
Fill the capillary with the analyte solution at the lowest concentration of the titration series. This is typically done by flushing at high pressure for a shorter duration (e.g., 30 seconds).[11]
-
-
Indicator Injection:
-
Inject a small plug of the indicator solution into the capillary. This is achieved by applying a low pressure (e.g., 50 mbar) for a short time (e.g., 10 seconds), resulting in an injection volume in the nanoliter range.[11]
-
-
Dispersion and Detection:
-
Apply a mobilization pressure (e.g., 400 mbar) to drive the indicator and analyte through the capillary towards the detector.[11]
-
The fluorescence signal is recorded as the dispersed zone of the indicator passes through the detection window, generating a Taylorgram. The analysis time is typically in the range of a few minutes.[7][11]
-
-
Data Analysis:
-
The FIDA software fits the Taylorgram to a Gaussian function to determine its variance.
-
The software then calculates the apparent diffusion coefficient and the corresponding apparent hydrodynamic radius (Rh).
-
-
Titration Series:
-
Repeat steps 2-5 for each concentration in the analyte dilution series.
-
-
Binding Curve Generation:
-
Plot the apparent Rh of the indicator as a function of the analyte concentration.
-
Fit the resulting data to a suitable binding model (e.g., a 1:1 binding isotherm) to determine the dissociation constant (Kd).
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Visualizing FIDA Workflows and Principles
The following diagrams, generated using the DOT language, illustrate key aspects of the FIDA technology.
Caption: The fundamental principle of Flow-Induced Dispersion Analysis.
Caption: Comparison of FIDA results for unbound and bound states.
Caption: A typical experimental workflow for a FIDA binding assay.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Flow-Induced Dispersion Analysis (FIDA) for Protein Quantification and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fidabio [fidabio.com]
- 4. Fidabio [fidabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow-Induced Dispersion Analysis (FIDA) for Protein Quantification and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. Flow induced dispersion analysis rapidly quantifies proteins in human plasma samples - Analyst (RSC Publishing) DOI:10.1039/C5AN00697J [pubs.rsc.org]
- 8. FIDA: Flow Induced Dispersion Analysis - Molecular Interactions with no buffer constraints [fidabio.com]
- 9. Size-based characterization of adalimumab and TNF-α interactions using flow induced dispersion analysis: assessment of avidity-stabilized multiple bound species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Precision Protein Binding Affinity Measurement with FIDA Technology | Fidabio [fidabio.com]
- 11. trio-biotech.com [trio-biotech.com]
- 12. Flow-induced dispersion analysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Flow induced dispersion analysis rapidly quantifies proteins in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
